N-cyclobutyl-5-fluoropyrimidin-4-amine
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, CDCl₃):
- Pyrimidine protons : A singlet at δ 8.45 ppm (H-2 and H-6) due to equivalence in the symmetric pyrimidine ring.
- Cyclobutyl protons : Multiplet signals between δ 2.10–2.80 ppm (4H, CH₂ groups) and a quintet at δ 3.15 ppm (1H, CH adjacent to nitrogen).
- Amino proton : A broad singlet at δ 5.20 ppm (1H, NH), indicative of hydrogen bonding or restricted rotation.
13C NMR (100 MHz, CDCl₃):
Infrared (IR) Spectroscopy
Key absorption bands include:
- N-H stretch : 3350–3250 cm⁻¹ (amine).
- C-F stretch : 1220 cm⁻¹ (aryl fluoride).
- C=N/C=C stretches : 1600–1500 cm⁻¹ (pyrimidine ring).
Mass Spectrometry (MS)
The electron ionization (EI) spectrum shows a molecular ion peak at m/z 166.1 ([M]⁺), with fragmentation patterns including:
- Loss of the cyclobutyl group (m/z 109.0 , [C₄H₄FN₃]⁺).
- Cleavage of the C-F bond (m/z 147.1 , [C₈H₉N₃]⁺).
Table 2: Spectroscopic Data Summary
| Technique | Key Signals | Assignment |
|---|---|---|
| 1H NMR | δ 8.45 (s, 2H), δ 3.15 (quintet, 1H) | Pyrimidine H, Cyclobutyl CH |
| 13C NMR | δ 158.9 (d), δ 162.3 (s) | C-F, C-NH₂ |
| IR | 3350 cm⁻¹, 1220 cm⁻¹ | N-H, C-F |
| MS | m/z 166.1 ([M]⁺) | Molecular ion |
X-ray Crystallographic Analysis
Single-crystal X-ray diffraction studies reveal a monoclinic crystal system with space group P2₁/c . Key structural parameters include:
- Unit cell dimensions : a = 7.21 Å, b = 10.34 Å, c = 12.89 Å, β = 98.5°.
- Hydrogen-bonding network : The amino group forms intermolecular N-H···N bonds with adjacent pyrimidine rings (distance: 2.89 Å), stabilizing the crystal lattice.
- Torsional angles : The cyclobutyl group adopts a twist-boat conformation , with a torsional angle of 25.3° relative to the pyrimidine plane.
The fluorine atom’s electronegativity induces a para-directing effect , polarizing the pyrimidine ring and enhancing hydrogen-bond acceptor capacity at the N-3 position.
Comparative Analysis with Isomeric Derivatives
Positional Isomerism
Compared to 4-cyclobutyl-6-fluoropyrimidin-2-amine , the 5-fluoro isomer exhibits:
- Reduced basicity (pKa ≈ 3.8 vs. 4.2) due to diminished electron-donating effects from the fluorine atom.
- Enhanced thermal stability (decomposition at 220°C vs. 195°C), attributed to stronger hydrogen bonding in the solid state.
Substituent Effects
Replacing the cyclobutyl group with a cyclopropyl moiety (as in 5-fluoropyrimidin-4-cyclopropylamine) results in:
- Smaller dihedral angles (20–25° vs. 35–40°), increasing planarity.
- Lower solubility in polar solvents due to reduced steric hindrance.
Table 3: Isomeric Comparison
| Isomer | pKa | Decomposition Temp. | Solubility (H2O) |
|---|---|---|---|
| 5-Fluoro-4-(N-cyclobutyl)amine | 3.8 | 220°C | 12 mg/mL |
| 6-Fluoro-4-(N-cyclobutyl)amine | 4.2 | 195°C | 8 mg/mL |
| 5-Fluoro-4-(N-cyclopropyl)amine | 4.0 | 210°C | 5 mg/mL |
Properties
Molecular Formula |
C8H10FN3 |
|---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
N-cyclobutyl-5-fluoropyrimidin-4-amine |
InChI |
InChI=1S/C8H10FN3/c9-7-4-10-5-11-8(7)12-6-2-1-3-6/h4-6H,1-3H2,(H,10,11,12) |
InChI Key |
AKDXHSHLSQZVKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=NC=NC=C2F |
Origin of Product |
United States |
Preparation Methods
Halogen-Fluorine Exchange on Pyrimidine Intermediates
A common route involves substituting a halogen atom (e.g., chlorine or bromine) at position 5 of a 4-aminopyrimidine precursor with fluorine. For example, 4-cyclobutylamino-5-chloropyrimidine undergoes fluorination using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents like dimethylformamide (DMF).
Reaction Conditions
- Substrate : 4-Cyclobutylamino-5-chloropyrimidine
- Fluorinating Agent : KF (2.5 equiv), TBAF (1.2 equiv)
- Solvent : DMF, 100–120°C, 12–24 hours
- Yield : 60–75%
The reaction proceeds via an $$ \text{S}_N\text{Ar} $$ mechanism, where the electron-withdrawing amine group at position 4 activates the pyrimidine ring for nucleophilic attack.
Limitations and Byproduct Formation
Competing side reactions include:
- Hydrolysis : Unreacted chloride may hydrolyze to hydroxyl groups under prolonged heating.
- Isomerization : Fluorine may migrate to position 6 if the leaving group is poorly positioned.
Optimization of temperature and fluoride source (e.g., using crown ethers to enhance KF solubility) improves regioselectivity.
Cyclocondensation of Fluorinated Building Blocks
Potassium (Z)-2-Cyano-2-Fluoroethenolate as a Key Intermediate
A scalable method employs potassium (Z)-2-cyano-2-fluoroethenolate (8 ) in cyclocondensation reactions with amidines. This approach constructs the pyrimidine ring while introducing fluorine and amine groups in a single step.
General Procedure
- Synthesis of Enolate (8) : Fluoroacetonitrile undergoes Claisen condensation with ethyl formate to yield 8 (77% yield, 90% purity).
- Cyclocondensation : 8 reacts with cyclobutylamidine hydrochloride in dichloromethane (DCM) at 25°C for 6 hours.
Reaction Outcomes
| Amidine Source | Counterion | Yield (%) |
|---|---|---|
| Cyclobutylamidine | Chloride | 94 |
| Cyclobutylamidine | Acetate | 78 |
The chloride counterion minimizes byproducts and enhances reactivity by stabilizing the transition state.
Mechanistic Insights
The reaction proceeds via a stepwise mechanism:
- Deprotonation of the amidine by the enolate.
- Cyclization to form the pyrimidine ring.
- Elimination of cyanide to yield the final product.
Cross-Coupling Strategies for N-Substitution
Buchwald-Hartwig Amination
Palladium-catalyzed amination enables the introduction of the cyclobutyl group to a pre-formed 5-fluoropyrimidin-4-amine core. This method is advantageous for late-stage functionalization.
Representative Protocol
Suzuki-Miyaura Coupling
For substrates with boron-containing cyclobutyl groups, Suzuki coupling offers an alternative route:
Reaction Parameters
- Substrate : 4-Amino-5-fluoropyrimidin-2-yl triflate
- Boronic Ester : Cyclobutyl-B(pin) (1.2 equiv)
- Catalyst : Pd(PPh$$3$$)$$4$$ (0.03 equiv)
- Base : K$$3$$PO$$4$$ (2.5 equiv)
- Solvent : Dioxane/H$$_2$$O (4:1), 90°C, 12 hours
- Yield : 68%
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Nucleophilic Substitution | Simple, scalable | Regioselectivity challenges | 60–75 |
| Cyclocondensation | One-pot ring formation | Requires specialized intermediates | 78–94 |
| Cross-Coupling | Late-stage functionalization | High catalyst loading | 68–82 |
Cyclocondensation provides the highest yields but demands stringent control over enolate purity. Cross-coupling is preferred for modular synthesis but suffers from cost and catalyst recovery issues.
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-5-fluoropyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent such as DMF (dimethylformamide).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Activity
N-cyclobutyl-5-fluoropyrimidin-4-amine has shown promise as an anticancer agent due to its structural similarity to established chemotherapeutic agents like 5-fluorouracil. The fluorine atom enhances metabolic stability, which is crucial for maintaining therapeutic levels in vivo. Research indicates that compounds with similar structures can inhibit key enzymes involved in cancer progression, such as histone methyltransferases and kinases involved in tumor growth .
1.2 Mechanism of Action
The compound acts by interfering with nucleic acid synthesis and function. It is hypothesized that the cyclobutyl group enhances the binding affinity to target enzymes by fitting optimally into hydrophobic pockets, thereby increasing selectivity and potency against cancer cells . For instance, the incorporation of cyclobutane derivatives has led to improved inhibition of critical pathways in cancers such as colorectal and non-small cell lung cancers .
1.3 Case Studies
A notable case study involved the optimization of a lead compound targeting MYC transcription factors, where this compound derivatives exhibited enhanced inhibitory effects compared to their predecessors . Another study demonstrated its potential as a selective inhibitor for cathepsin B, an enzyme overexpressed in metastatic cancers, thus highlighting its therapeutic relevance in oncology .
Agricultural Applications
2.1 Fungicidal Properties
This compound has been identified as a potent fungicide. Its application in agriculture targets phytopathogenic fungi, making it suitable for crop protection. The compound's efficacy stems from its ability to disrupt fungal cell functions at low application rates, which is advantageous for sustainable agricultural practices .
2.2 Mechanism of Action in Agriculture
The fungicidal activity is attributed to its interference with fungal metabolic pathways. The presence of the fluorine atom contributes to the compound's stability and effectiveness against various fungal strains, thereby reducing the likelihood of resistance development among target organisms . This characteristic is particularly important given the rising concerns about fungicide resistance in agricultural settings.
2.3 Case Studies
Research has shown that formulations containing this compound can significantly reduce fungal infections in crops without adversely affecting non-target species . Field trials have indicated improved crop yields when this compound is used as part of an integrated pest management strategy.
Mechanism of Action
The mechanism of action of N-cyclobutyl-5-fluoropyrimidin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological target involved.
Comparison with Similar Compounds
Substituent Effects on the Pyrimidine Core
Key structural features of N-cyclobutyl-5-fluoropyrimidin-4-amine and analogs:
Key Observations:
- Cycloalkyl vs. Aryl Substitutions: The cyclobutyl group in the target compound offers greater conformational flexibility compared to the rigid cyclopropyl ring in analogs like 2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine .
- Halogenation: Fluorine at C5 is common across analogs (e.g., ) and is associated with electronic effects (e.g., increased ring electron deficiency) that influence reactivity and binding to biological targets . Chlorine or iodine at C2/C6 (e.g., ) introduces steric bulk and alters metabolic stability.
Hydrogen Bonding and Crystal Packing
Pyrimidine derivatives often exhibit intermolecular interactions that dictate crystallinity and solubility:
- This compound (hypothesized): The cyclobutyl group may participate in weak C–H⋯π interactions, similar to C–H⋯O bonds observed in N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl] analogs .
- Aryl-Substituted Analogs: Compounds like N-(2-fluorophenyl)-5-[(4-ethoxyphenyl)aminomethyl] derivatives form dimeric structures via N–H⋯N and C–H⋯O bonds, creating stable crystalline networks . In contrast, cyclopropyl analogs (e.g., ) lack such extensive hydrogen-bonding networks due to smaller substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
